molecular formula C21H25N5O3 B10989566 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B10989566
M. Wt: 395.5 g/mol
InChI Key: FHADZGAXSXSSKO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that features a benzamide core with a tetrazole ring and a dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethylating agent under basic conditions to form the 3,4-dimethoxyphenyl ethyl intermediate.

    Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl ethyl intermediate with the tetrazole ring and benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with proteins in a similar manner to natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(methyl)-2H-tetrazol-5-yl]benzamide
  • **N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(ethyl)-2H-tetrazol-5-yl]benzamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the isopropyl group on the tetrazole ring, which can influence its steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C21H25N5O3/c1-14(2)26-24-20(23-25-26)16-6-8-17(9-7-16)21(27)22-12-11-15-5-10-18(28-3)19(13-15)29-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,27)

InChI Key

FHADZGAXSXSSKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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